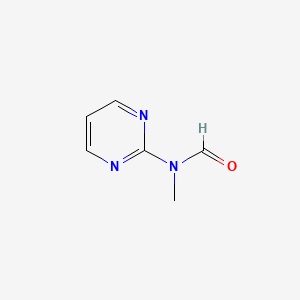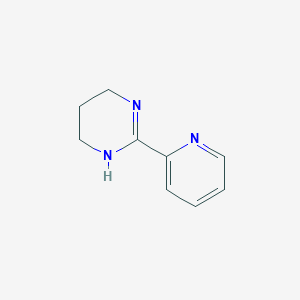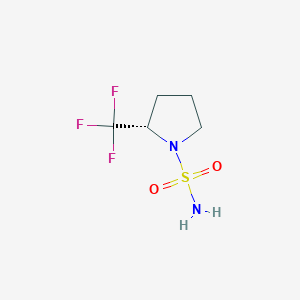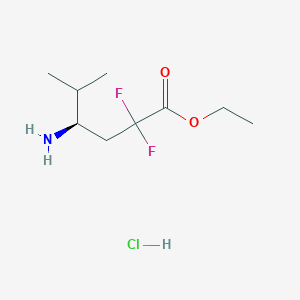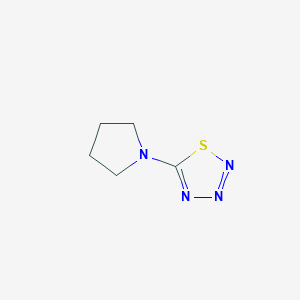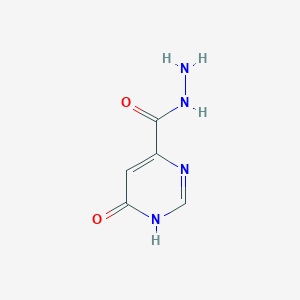
6-Hydroxypyrimidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxypyrimidine-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H6N4O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyrimidine-4-carbohydrazide typically involves the reaction of 6-hydroxypyrimidine with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is often purified using advanced techniques such as column chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxypyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.
Reduction: Formation of 6-aminopyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxypyrimidine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxypyrimidine-4-carbohydrazide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The compound’s ability to interact with nucleic acids and proteins also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
- 2-Amino-4,6-dihydroxypyrimidine
- 4,6-Dihydroxypyrimidine
- 2,4-Diamino-6-hydroxypyrimidine
Comparison: 6-Hydroxypyrimidine-4-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays. Its hydroxyl and carbohydrazide groups make it more versatile in chemical synthesis and more effective in biological interactions .
Propiedades
Número CAS |
98021-41-1 |
|---|---|
Fórmula molecular |
C5H6N4O2 |
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
6-oxo-1H-pyrimidine-4-carbohydrazide |
InChI |
InChI=1S/C5H6N4O2/c6-9-5(11)3-1-4(10)8-2-7-3/h1-2H,6H2,(H,9,11)(H,7,8,10) |
Clave InChI |
YMDSHHMADRPYIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CNC1=O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)


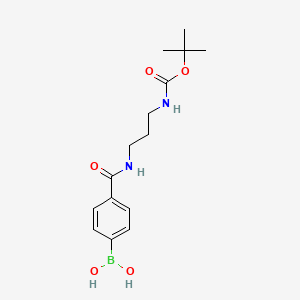
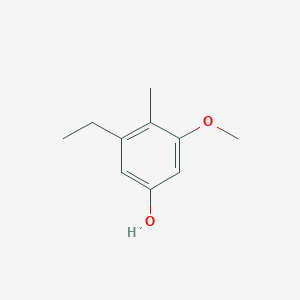
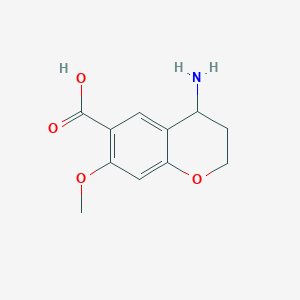
![(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B13104678.png)

